molecular formula C10H12FNO2 B12999794 Ethyl 3-fluoro-4-(methylamino)benzoate

Ethyl 3-fluoro-4-(methylamino)benzoate

Cat. No.: B12999794
M. Wt: 197.21 g/mol
InChI Key: GKDWOAKKSHEJBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-(methylamino)benzoate typically involves the esterification of 3-fluoro-4-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-(methylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted benzoate derivatives .

Scientific Research Applications

Ethyl 3-fluoro-4-(methylamino)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-fluoro-4-(methylamino)benzoate is unique due to the presence of both the fluorine and methylamino groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-fluoro-4-(methylamino)benzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3

InChI Key

GKDWOAKKSHEJBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)F

Origin of Product

United States

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